2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a unique structure that combines a quinoline core with a pyrano ring, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method allows for the efficient construction of the complex heterocyclic framework in a single step. The reaction generally involves the condensation of an aldehyde, malononitrile, and a β-ketoester in the presence of a suitable catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and the use of scalable catalysts suggest that it can be produced on a larger scale using similar methodologies. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The exact mechanism of action of 2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways involved in various biological processes. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Quinolinyl-pyrazoles: These compounds also feature a quinoline core and have been studied for their biological activities.
4-hydroxy-2-quinolones: These compounds are structurally related and have been explored for their synthetic and pharmacological potential.
Uniqueness
The uniqueness of 2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile lies in its combination of a quinoline core with a pyrano ring, along with the presence of multiple functional groups.
Properties
Molecular Formula |
C20H14BrN3O3 |
---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
2-amino-4-(5-bromo-2-hydroxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H14BrN3O3/c1-24-14-5-3-2-4-11(14)18-17(20(24)26)16(13(9-22)19(23)27-18)12-8-10(21)6-7-15(12)25/h2-8,16,25H,23H2,1H3 |
InChI Key |
UTOARAVOOAUKMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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